molecular formula C12H14ClN3O B195779 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 53786-28-0

5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B195779
CAS RN: 53786-28-0
M. Wt: 251.71 g/mol
InChI Key: DOAYWDKFDPSTSV-UHFFFAOYSA-N
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Description

5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a 2-benzimidazolone derivative . It is known to exhibit anti-nauseant properties . This compound is a known human metabolite of domperidone .


Synthesis Analysis

Novel compounds of biological interest were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN . Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .


Molecular Structure Analysis

The molecular formula of 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is C12H14ClN3O . The molecular weight is 251.71 g/mol . The SMILES string representation is Clc1ccc2N(C3CCNCC3)C(=O)Nc2c1 .


Chemical Reactions Analysis

The chemical modulation of this compound involves various processes such as modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .


Physical And Chemical Properties Analysis

The compound has a melting point of 228-231 °C (lit.) . The InChI key is DOAYWDKFDPSTSV-UHFFFAOYSA-N .

Scientific Research Applications

Antitubercular Activity

5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives have been synthesized and characterized, showing good antitubercular activity against mycobacterium species. These compounds were synthesized using various spectroscopic techniques and screened for their effectiveness against tuberculosis (Raju, Sasidhar, & Vidyadhara, 2020).

Pharmacokinetics in Cancer Treatment

Studies on novel anaplastic lymphoma kinase inhibitors, related to 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, have explored their potential application in cancer treatment. This research has focused on understanding the pharmacokinetics and enzymatic hydrolysis of these compounds in mice (Teffera et al., 2013).

Serotonin Receptor Antagonism for CNS Applications

The compound has been studied for its role as a serotonin receptor antagonist, specifically targeting the 5-HT7/5-HT2A receptors. This includes synthesis, pharmacomodulation, and evaluation using PET imaging in primate brains, indicating its potential application in central nervous system disorders (Deau et al., 2015).

Antiemetic Drug Properties

Domperidone, a derivative of 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, has been studied as an antiemetic drug. This research includes novel salt formations of domperidone, offering insights into its use for relieving nausea and vomiting (Sridhar, 2021).

Anti-Inflammatory Applications

Derivatives of 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one have been synthesized and shown to have significant anti-inflammatory activity. This includes inhibiting NO and TNF-α production in macrophages, indicating potential for treating inflammation-related conditions (Li et al., 2015).

Antimicrobial and Antifungal Applications

Several studies have synthesized novel compounds derived from 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, exhibiting promising antimicrobial and antifungal activities. These include diverse derivations and evaluations against various bacterial and fungal strains, contributing to the potential use in combating microbial infections (Patel et al., 2013); (Anisetti & Reddy, 2012).

Cancer Research and Antitumor Evaluation

In the field of cancer research, derivatives of 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one have been synthesized and evaluated for their antitumor properties. This includes molecular modeling, QSAR studies, and cytotoxicity assessments against various cancer cell lines, highlighting its potential role in oncology (Tomorowicz et al., 2020); (Rashid, Husain, & Mishra, 2012).

Corrosion Inhibition Studies

The use of benzimidazole derivatives in corrosion inhibition has been explored. These studies focus on the electrochemical, thermodynamic, and quantum chemical properties of these derivatives, assessing their effectiveness in protecting materials like steel in acidic environments (Yadav et al., 2016).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further modulation of its structure to enhance its pharmacological properties . Additionally, more research could be conducted to explore its potential antimicrobial properties .

properties

IUPAC Name

6-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAYWDKFDPSTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(C=C(C=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057764
Record name 5-Chloro-1-(4-piperidyl)-1H-benzimidazol-2(3H)-one
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Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

CAS RN

53786-28-0
Record name 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2(3H)-one
Source CAS Common Chemistry
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Record name 5-Chloro-1-(4-piperidinyl)-2-benzimidazolinone
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Record name 5-Chloro-1-(4-piperidyl)-1H-benzimidazol-2(3H)-one
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Record name 5-chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one
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Record name 5-CHLORO-1-(4-PIPERIDINYL)-2-BENZIMIDAZOLINONE
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Synthesis routes and methods I

Procedure details

A solution of 4-(5-chloro-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (1.50 g, 4.3 mmol) and H2O/TFA 5% (15 mL) in CH2Cl2 (20 ml) was stirred at room temperature for 1 h, after which the solvent was removed in vacuo. The residue was purified by gradient flash chromatography on silica gel (CH2Cl2 to EtOH), yielding an off-white/pinkish solid (0.97 g, 90%).
Name
4-(5-chloro-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
H2O TFA
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 22.3 g of 1-carbethoxy-4-(5-chlorobenzimidazol-2-on-1-yl)-piperidine, 13 g of 50% strength sodium hydroxide solution and 90 ml of water was boiled under reflux for 24 hours. After the mixture had been cooled, the solution was stirred with 8.5 g of ammonium chloride for 30 minutes and extracted with chloroform, and the undissolved material was filtered off and discarded. The chloroform solution was dried and evaporated. The product crystallized, and has a melting point of 220° C.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 3
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 4
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 5
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 6
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

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